N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide
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Overview
Description
N-[(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a member of benzodioxoles.
Scientific Research Applications
Synthesis and Structural Characterization
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide and its derivatives have been a subject of significant interest in the realm of synthetic chemistry. Research efforts have primarily focused on synthesizing novel compounds and characterizing their structural properties through various techniques. For instance, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene has been explored, where the precursor compounds undergo reactions to form structurally complex products with potential biological applications (Sharba et al., 2005). Similarly, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was elucidated using X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods, demonstrating the compound's intricate molecular geometry (Inkaya et al., 2012).
Applications in Medicinal Chemistry
The synthesized derivatives of this compound have shown promising biological activities, particularly in the field of medicinal chemistry. For instance, certain derivatives exhibited significant anti-inflammatory activity, indicating potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013). Additionally, compounds with structures similar to this compound have demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules in the development of new antitubercular drugs (Nayak et al., 2016).
Properties
Molecular Formula |
C19H14ClN3O4 |
---|---|
Molecular Weight |
383.8g/mol |
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O4/c1-11-17(18(23-27-11)12-5-3-2-4-6-12)19(24)22-21-9-13-7-15-16(8-14(13)20)26-10-25-15/h2-9H,10H2,1H3,(H,22,24)/b21-9+ |
InChI Key |
KBVHDJIFLWXTDG-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=CC4=C(C=C3Cl)OCO4 |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Cl)OCO4 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Cl)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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